CycLuc12

Description

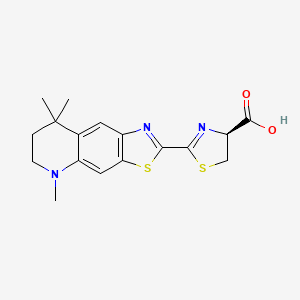

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N3O2S2 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(4S)-2-(5,8,8-trimethyl-6,7-dihydro-[1,3]thiazolo[4,5-g]quinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C17H19N3O2S2/c1-17(2)4-5-20(3)12-7-13-10(6-9(12)17)18-15(24-13)14-19-11(8-23-14)16(21)22/h6-7,11H,4-5,8H2,1-3H3,(H,21,22)/t11-/m1/s1 |

InChI Key |

KNODTRNYUXCDTA-LLVKDONJSA-N |

Isomeric SMILES |

CC1(CCN(C2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O)C)C |

Canonical SMILES |

CC1(CCN(C2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cycluc12

Strategic Approaches to CycLuc12 Synthesis

The synthesis of this compound, like other cyclic aminoluciferin (B605428) analogues, requires carefully designed routes to assemble the benzothiazole (B30560) and fused cyclic amine moieties. These strategies often build upon established methods for synthesizing luciferin (B1168401) derivatives while incorporating modifications necessary for the cyclic structure.

Identification of Starting Materials and Precursors

The synthesis of cyclic aminoluciferins, including this compound, typically originates from appropriately substituted aniline (B41778) derivatives or related cyclic precursors that will form the fused ring system. For instance, the synthesis of CycLuc1 and CycLuc2, related cyclic analogues, utilized an indoline (B122111) derivative as a starting material which underwent a series of transformations to build the fused ring and incorporate the necessary functional groups. General methods for synthesizing luciferin cores often involve aniline starting materials and reagents like Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) to construct the benzothiazole scaffold. While specific initial starting materials for the entire this compound route are not explicitly detailed in all sources, the synthetic schemes indicate the use of precursors that already contain or can be readily transformed into the fused cyclic amine structure attached to a benzothiazole core.

Elucidation of Key Reaction Sequences and Chemical Transformations

The synthesis of this compound involves a sequence of key reactions to construct the final cyclic aminoluciferin structure. Based on the reported synthesis of CycLuc11 and this compound, these compounds are synthesized as analogues of CycLuc7 and CycLuc8. The general synthetic route for CycLuc7 and CycLuc8, and by extension CycLuc11 and this compound, follows a paradigm similar to earlier cyclic aminoluciferins like CycLuc1-CycLuc4.

Methodologies for Synthetic Route Optimization and Reproducibility

Optimization of synthetic routes for luciferin analogues, including the CycLuc series, is crucial for improving efficiency, yield, and scalability. While specific detailed optimization studies solely focused on this compound are not extensively detailed in the provided sources, general methodologies for optimizing luciferin synthesis are applicable. These methodologies often involve evaluating different reaction conditions, catalysts, and protecting groups to maximize yield and purity at each step. Strategies such as using cost-effective starting materials and reagents, minimizing the number of steps, and developing scalable procedures are key aspects of synthetic route optimization. Reproducibility is addressed through careful control of reaction parameters and thorough characterization of intermediates and the final product. The complexity of synthesizing multi-cyclic structures like this compound necessitates robust and reproducible synthetic protocols. Computer-assisted synthesis planning tools are also being explored to identify and optimize synthetic pathways, considering factors like cost, yield, and scalability.

Design and Elaboration of Cyclic Aminoluciferin Analogues

The design of cyclic aminoluciferin analogues, including this compound, is driven by the desire to create substrates with improved properties, such as altered emission wavelengths, increased cell permeability, or enhanced activity with specific luciferase mutants. The cyclic structure restricts the conformational flexibility of the molecule, which can influence its interaction with the luciferase enzyme and the resulting bioluminescence.

Synthetic Pathways for 5',6'-Fused and 6',7'-Fused Analogues (e.g., CycLuc7, CycLuc8, CycLuc11)

The synthesis of cyclic aminoluciferin analogues involves creating fused ring systems at different positions of the benzothiazole core, typically at the 5',6' or 6',7' positions. CycLuc7, CycLuc11, and this compound are described as having a 5',6'-fused cyclic structure, while CycLuc8 is presented as a saturated tetrahydroquinoline analogue. The synthesis of CycLuc7 and CycLuc8 utilizes a general synthetic route depicted in Scheme 3. This scheme illustrates the steps involved in constructing the saturated six-membered cyclic amine fused to the benzothiazole.

Interestingly, attempts to synthesize a 5',6'-fused ring system analogous to CycLuc1 (which has a five-membered fused ring) but with a six-membered ring, surprisingly yielded primarily the 6',7'-fused product in a significant ratio (>8:1). This highlights the influence of ring size and potentially other structural factors on the regioselectivity of the cyclization reaction. Despite this, the synthesis of the desired 5',6'-fused CycLuc7 and CycLuc8 was successfully achieved.

CycLuc11 and this compound, which are bulkier and more lipophilic analogues of CycLuc7 and CycLuc8, are synthesized via a separate route shown in Scheme 4. This scheme details the specific pathway for incorporating the gem-dimethyl substituents and forming the 5',6'-fused ring system.

Incorporation of Specific Structural Modifications for Enhanced Performance (e.g., gem-dimethyl substituents)

Specific structural modifications are incorporated into cyclic aminoluciferin analogues to tune their properties. The incorporation of gem-dimethyl substituents, as seen in CycLuc11 and this compound, is a notable example. These gem-dimethyl groups serve multiple purposes.

Firstly, they can influence the regioselectivity of cyclization reactions. In the synthesis of CycLuc11 and this compound, the presence of gem-dimethyl substituents is reported to direct the exclusive formation of the desired 5',6'-fused isomers. This regiocontrol is a significant advantage in synthesis, simplifying purification and increasing the yield of the target product. The effect of gem-disubstitution on promoting cyclization and influencing regioselectivity is a known phenomenon in organic chemistry, sometimes referred to as the Thorpe-Ingold effect.

Secondly, gem-dimethyl groups can affect the lipophilicity and steric profile of the molecule, which can impact its cellular uptake and interaction with the luciferase enzyme. The increased bulk and lipophilicity of CycLuc11 and this compound, conferred by the gem-dimethyl groups, were explored to see their effect on bioluminescence compared to their non-gem-dimethyl counterparts, CycLuc7 and CycLuc8.

Advanced Purification Techniques for this compound and its Derivatives

The synthesis of complex organic molecules such as this compound and its derivatives often yields reaction mixtures containing the desired product alongside impurities, starting materials, by-products, and incomplete reaction products. Achieving high purity is critical for downstream applications, particularly in research requiring precise and reproducible results. Advanced purification techniques are therefore indispensable steps in the production of this compound and its analogues.

Chromatography, in various forms, is the cornerstone of purification for synthetic organic compounds and peptides. High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful technique for both analytical assessment and preparative purification of synthetic molecules, including luciferin analogues and cyclic peptides. atdbio.comthermofisher.comelementlabsolutions.comresearchgate.net HPLC offers high sensitivity, excellent resolution, and reliable reproducibility, making it suitable for separating components in complex mixtures. researchgate.net

Reversed-Phase HPLC (RP-HPLC) is particularly effective for separating compounds based on their hydrophobicity. atdbio.comelementlabsolutions.com This is often relevant for synthetic luciferin analogues like this compound, which can vary in lipophilicity depending on their structure and any appended functional groups in derivatives. acs.orgnih.gov RP-HPLC is well-suited for purifying short oligonucleotides and molecules with chemical modifications such as fluorescent dyes. atdbio.com While this compound is not an oligonucleotide, the principles of separating synthetic organic molecules with varying functional groups apply. Factors such as the type and concentration of the mobile phase buffer, column temperature, column hardware, and modifications to the stationary phase significantly influence the separation and resolution achieved in RP-HPLC. elementlabsolutions.com Elevated pH and temperature can sometimes improve peak shape and resolution by affecting mass transfer and distribution velocity. elementlabsolutions.com

Flash chromatography is another chromatographic technique mentioned in the context of purifying synthetic luciferin analogues. nih.gov This method typically uses a silica (B1680970) stationary phase and is often employed for purifying intermediate or final products in organic synthesis on a larger scale than analytical HPLC. nih.gov

For cyclic peptides, which share some structural characteristics with cyclic luciferin analogues like this compound, HPLC purification is a standard procedure. cardiff.ac.uk The choice of solvents in the mobile phase is crucial for effective separation, and additives such as trifluoroacetic acid (TFA) or formic acid are sometimes included to enhance peptide separation and yield. cardiff.ac.uk LC-MS (Liquid Chromatography-Mass Spectrometry) is frequently coupled with HPLC, providing a powerful tool for both purifying and identifying the desired cyclic peptides and monitoring the removal of impurities. cardiff.ac.ukepfl.ch

The scale of purification can vary depending on the amount of material required. Analytical HPLC is primarily for analysis and purity assessment, while semi-preparative and preparative HPLC are used to isolate larger quantities of purified compound. thermofisher.com Although the definition of "preparative" can vary, the goal remains consistent: obtaining purified samples in high yield and purity for subsequent use. thermofisher.com Modern HPLC systems with advanced fraction collectors can maintain high resolution even at preparative scales, which is important for separating closely related impurities from the target compound. thermofisher.com

While specific detailed purification protocols solely focused on this compound are not extensively detailed in readily available non-excluded literature, the general synthetic approaches to luciferin analogues and cyclic peptides highlight the reliance on chromatographic methods, particularly HPLC, to achieve the necessary purity levels for research applications. researchgate.netnih.govcardiff.ac.ukepfl.ch

Based on the general techniques applied to similar compounds, the following table summarizes common advanced purification methods relevant to synthetic luciferin analogues and cyclic peptides:

| Purification Technique | Description | Primary Separation Mechanism | Typical Application |

| Reversed-Phase HPLC | Liquid chromatography using a non-polar stationary phase and polar mobile phase. | Hydrophobicity | Purification of synthetic organic molecules, peptides, and analogues. atdbio.comelementlabsolutions.comresearchgate.net |

| Flash Chromatography | Column chromatography using pressurized gas to push solvent through a stationary phase (commonly silica). | Polarity / Adsorption | Purification of synthetic organic intermediates and products. nih.gov |

| Gel Filtration | Chromatography separating molecules based on size. | Size Exclusion | Removal of salts and larger/smaller impurities; less common for fine separation of similar-sized molecules. atdbio.com |

These techniques, often used in combination or sequentially, are essential for isolating this compound and its derivatives in a highly pure form required for their characterization and application in various scientific studies.

Biochemical Mechanisms and Enzymatic Interactions of Cycluc12

Enzymatic Reaction Pathway with Firefly Luciferase

The firefly luciferase-catalyzed reaction with a luciferin (B1168401) substrate, such as CycLuc12, involves the conversion of chemical energy into light energy. This process fundamentally relies on the enzyme's ability to activate the substrate and facilitate its reaction with oxygen. wikipedia.orgnih.gov

Adenylation Process and Luciferyl Adenylate Intermediate Formation

The initial step in the bioluminescence reaction catalyzed by firefly luciferase is the adenylation of the luciferin substrate. This involves the reaction of this compound with adenosine (B11128) triphosphate (ATP) in the presence of magnesium ions (Mg²⁺). nih.govnih.gov Firefly luciferase facilitates the transfer of an adenylyl group from ATP to the carboxyl group of this compound, forming a luciferyl adenylate intermediate. nih.govnih.gov This reaction releases inorganic pyrophosphate (PPᵢ). nih.govnih.gov The luciferyl adenylate intermediate remains bound to the luciferase enzyme. nih.gov Studies on the adenylation of luciferin suggest this process occurs via an associative mechanism, leading to the formation of luciferyl adenylate, which can then be deprotonated. chemrxiv.org The luciferyl adenylate intermediate is generally unstable in aqueous solutions when not bound to the enzyme. nih.gov

Oxidative Bioluminescence Reaction Cascade and Light Emission

Following the formation of the luciferyl adenylate intermediate, the second step involves the oxidation of this intermediate by molecular oxygen (O₂). wikipedia.orgnih.govnih.gov This oxidative process, catalyzed by luciferase, leads to the formation of an excited state of oxyluciferin, adenosine monophosphate (AMP), and carbon dioxide (CO₂). wikipedia.orgnih.govnih.gov The mechanism is thought to involve the formation of a dioxetanone intermediate. nih.govizumilab.com The subsequent decomposition of the high-energy oxyluciferin from its excited state to its ground state results in the emission of a photon of visible light, which is the observed bioluminescence. wikipedia.orgnih.govizumilab.comebsco.com The color of the emitted light can be influenced by factors such as pH and the specific structure of the luciferase or modified substrate. wikipedia.org

Substrate Accommodation and Specificity with Luciferase Enzymes

Firefly luciferase exhibits a degree of tolerance for modifications to its native substrate, D-luciferin, allowing it to utilize synthetic analogues like this compound. acs.org However, the efficiency and characteristics of the bioluminescence can vary depending on the specific luciferase enzyme and the substrate analogue used.

Interaction Dynamics with Wild-Type Firefly Luciferase

This compound, as a synthetic aminoluciferin (B605428) analogue, can be accommodated by wild-type firefly luciferase and participate in the bioluminescence reaction. acs.org Compared to D-luciferin, the initial rate of photon flux with certain aminoluciferins and wild-type luciferase can be lower. nih.gov Product inhibition can also influence the sustained light emission with aminoluciferins, potentially being more pronounced with higher-affinity synthetic luciferins than with D-luciferin. nih.govnih.gov Despite these differences, this compound and other cyclic alkylaminoluciferins have demonstrated activity with wild-type luciferase, sometimes yielding light output comparable to or exceeding D-luciferin at certain concentrations, particularly in cellular contexts where substrate uptake is a factor. nih.gov

Enhanced Interactions and Performance with Engineered Luciferase Mutants (e.g., R218K Luciferase, Ultra-Glo)

Engineered firefly luciferase mutants have been developed to improve interactions and performance with synthetic luciferin analogues like this compound. The R218K mutation in firefly luciferase, for instance, has been shown to increase the rate of light emission from various aminoluciferins, including cyclic analogues. acs.orgnih.gov This effect is not always highly selective but generally leads to improved initial and sustained emission rates compared to wild-type luciferase. acs.org Some engineered luciferases, such as Ultra-Glo, are designed for enhanced stability and performance with specific substrates. plos.org Directed evolution strategies have been employed to create Ultra-Glo mutants with improved brightness and kinetic properties with luciferin analogues. plos.org Certain CycLuc variants have shown high photon flux with modified luciferases designed for red-shifted emission. acs.org Specific mutations, like S347A, can increase light emission from certain cyclic aminoluciferins while decreasing activity with D-luciferin, suggesting potential for substrate selectivity. nih.gov The combination of multiple mutations can further enhance selectivity and activity with synthetic substrates like CycLuc variants, sometimes rendering D-luciferin essentially inactive while retaining high light output with the analogues. acs.org

Molecular Determinants Influencing Bioluminescence Emission Characteristics

The characteristics of the bioluminescence emission, notably the wavelength of the emitted light, are significantly influenced by the molecular structure of the luciferin substrate and the microenvironment within the luciferase active site. In the case of firefly luciferase, the emission typically falls within the yellow-green spectrum when using the native D-luciferin substrate. However, modifications to the luciferin structure can lead to shifts in the emission spectrum.

This compound, as a cyclic alkylaminoluciferin analogue, was developed as part of an effort to create substrates that could potentially yield red-shifted and brighter bioluminescence signals compared to D-luciferin. The introduction of an amino group and the incorporation of a cyclic structure in aminoluciferins like this compound are molecular determinants designed to alter the electronic properties of the molecule and its interaction with the luciferase active site. These structural changes can affect the energy level of the excited state of oxyluciferin formed during the reaction, thereby influencing the wavelength of the emitted light.

Studies evaluating the emission characteristics of various aminoluciferins have shown a range of peak emission wavelengths. While specific peak emission data solely for this compound compared to D-luciferin was not explicitly detailed in the search results, related aminoluciferins have demonstrated red-shifted emission. For example, other aminoluciferins have shown peak emissions ranging from 594 to 642 nm, in contrast to the typical yellow-green emission of D-luciferin. The cyclic structure and the specific substituents on the aminoluciferin scaffold contribute to these spectral shifts.

Furthermore, the enzymatic environment, particularly the specific residues within the luciferase active site and potential mutations, can also act as molecular determinants influencing emission characteristics. For instance, a specific luciferase active-site mutant, R218K, has been observed to cause a slight red-shift in the bioluminescence for most aminoluciferin substrates and impact the rate of light emission. This highlights the intricate interplay between the substrate's molecular structure and the enzyme's conformation and active site chemistry in determining the final bioluminescence properties.

Comparative studies have assessed the relative emission and photon flux of this compound alongside other aminoluciferins and D-luciferin, particularly in the context of live cells. These findings suggest that this compound can provide comparable or even higher relative emission than D-luciferin at high substrate concentrations in live cells. This performance in live cells is influenced by factors beyond just the intrinsic emission spectrum, including the substrate's ability to permeate the cell membrane and efficiently access intracellular luciferase.

The following table summarizes some comparative performance data points for this compound relative to D-luciferin in live cells at high substrate concentration (250 µM), based on available research findings:

| Substrate | Environment | Concentration | Relative Emission (vs. D-Luciferin) | Reference |

| This compound | Live Cells | 250 µM | Equaled or Exceeded | |

| D-Luciferin | Live Cells | 250 µM | Baseline (1.0) | |

| CycLuc1 | Live Cells | 250 µM | Equaled or Exceeded | |

| CycLuc10 | Live Cells | 250 µM | Equaled or Exceeded |

This data indicates that at higher concentrations in a live cellular context, this compound demonstrates performance comparable to or surpassing that of the native substrate, D-luciferin, in terms of relative emission.

Advanced Research Applications Utilizing Cycluc12

Methodologies in Bioluminescence Imaging (BLI)

Bioluminescence imaging is a powerful non-invasive technique employed to monitor biological activity in live cells and organisms. It leverages the light-emitting properties of luciferase enzymes, which can be introduced into biological systems to track cells, visualize gene expression, and analyze biomolecular processes. nih.gov Synthetic luciferin (B1168401) analogs like CycLuc12 play a role in expanding the scope and capabilities of BLI. nih.gov

Protocols for Live Cell Imaging with this compound

This compound has been utilized in luminescence assays involving live cells, such as Chinese hamster ovary (CHO) cells. nih.gov In such protocols, CHO cells are typically cultured and then transfected with luciferase genes. Following transfection, the cells are incubated with the luciferin substrate, such as this compound, in a suitable buffer. Imaging is then performed using instruments like the IVIS-100, with data acquisition and analysis conducted using associated software. Assays are commonly performed in multi-well plates, and luminescence is recorded after a specific incubation period with the substrate. Studies have indicated that this compound was preferred over other analogs like CycLuc7 in CHO cell assays, a preference potentially attributed to higher cell permeability.

Techniques for In Vivo Imaging in Preclinical Animal Models

While bioluminescence imaging is a widely used technique in preclinical animal models for monitoring various biological processes nih.gov, the provided information does not detail specific techniques or research findings utilizing this compound exclusively for in vivo imaging. However, the broader context of synthetic luciferins suggests their potential to improve in vivo performance. For instance, a related analog, CycLuc1, has demonstrated improved bioluminescence imaging in live mice compared to standard D-luciferin conditions, particularly in imaging tumor cells and detecting luciferase expression in deep brain tissues. nih.gov This highlights the potential for synthetic luciferins, including structures like this compound, to offer advantages in in vivo BLI by improving substrate access to intracellular luciferase. nih.gov

Applications in Biological Assay Development

Synthetic luciferins contribute to the development of diverse biological assays by providing alternative or improved substrates for luciferase enzymes. nih.gov

Utility in Diverse Cellular Assay Systems

This compound has demonstrated utility in cellular assay systems, notably in luminescence assays using live CHO cells expressing luciferase. nih.gov In these assays, this compound has been compared to other luciferin substrates, including D-luciferin and other aminoluciferins. At high substrate concentrations (250 μM), the relative light emission from D-luciferin in CHO cells is equaled or exceeded by that of this compound. nih.gov This indicates that this compound can serve as an effective substrate for luciferase in a cellular context, offering comparable or superior performance to D-luciferin under certain conditions. nih.gov The preference for this compound over other analogs like CycLuc7 in cellular assays is thought to be related to factors such as cell permeability.

Cell Health and Viability Assessment Methodologies

Assessment of cell health and viability is fundamental in numerous research areas, including drug screening, toxicology, and basic cell biology studies. While traditional methods often rely on metabolic indicators or membrane integrity dyes, bioluminescent reporter systems offer a sensitive alternative or complementary approach. wikipedia.orgfishersci.caswisslumix.com By linking luciferase expression to cellular states indicative of health or viability, researchers can use substrates such as this compound to quantify the number of viable cells or assess the impact of treatments on cellular well-being through luminescence measurements.

Cellular Proliferation and Cell Cycle Analysis Techniques

Cellular proliferation and cell cycle progression are tightly regulated processes crucial for development and homeostasis. wikipedia.orgfishersci.sedsmz.de Bioluminescent reporter systems can be designed to monitor these dynamics. For instance, luciferase expression can be placed under the control of cell cycle-regulated promoters, leading to fluctuating light signals that correlate with specific cell cycle phases. The use of this compound as a luciferase substrate in such systems allows for the sensitive detection and analysis of proliferation rates and cell cycle profiles in live cells. wikipedia.org

Detection of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern a wide array of cellular responses. wikipedia.orgciteab.comrevvity.com Luciferase reporter assays are a common tool for studying the activity of these pathways. This involves transfecting cells with a construct where luciferase expression is driven by a promoter responsive to a specific signaling pathway. Activation of the pathway leads to luciferase expression, and the subsequent addition of a substrate like this compound produces a bioluminescent signal that indicates the level of pathway activity. guidetopharmacology.orgfishersci.fi This approach enables researchers to monitor real-time changes in signaling events in a quantitative manner.

Expansion of Bioluminescent Reporter Systems through this compound Integration

The integration of this compound into bioluminescent reporter systems represents an expansion of the available tools for biological research, primarily by offering improved performance characteristics compared to conventional substrates like D-luciferin. wikipedia.orgwikipedia.org Studies have indicated that this compound can yield higher luminescent signals, particularly in live-cell and in vivo imaging applications. wikipedia.orgnih.gov This enhanced performance can lead to increased sensitivity, allowing for the detection of lower levels of luciferase expression or enabling imaging deeper within tissues.

Comparative studies have highlighted the advantages of this compound. For example, in certain parasite detection assays, CycLuc1 demonstrated a higher luminescent signal compared to D-luciferin and AkaLumine-HCl. nih.gov Furthermore, research in live mice has shown that CycLuc1 (an analogue related to this compound) allows for dramatically improved bioluminescence imaging, enabling the detection of tumor cells with significantly less substrate and visualizing luciferase expression in the brain that was undetectable with D-luciferin. wikipedia.org At high substrate concentrations (250 µM), the relative emission from D-luciferin was equaled or exceeded by CycLuc1 and this compound in live cells. wikipedia.org

Comparative Analyses and Performance Metrics of Cycluc12

Comparative Bioluminescence Efficiency with D-Luciferin

Studies have compared the bioluminescence efficiency of CycLuc12 with that of D-luciferin, the native substrate for firefly luciferase. In live cells expressing luciferase, this compound has been shown to equal or exceed the relative emission from D-luciferin at high substrate concentrations (250 µM) acs.orgnih.govacs.org. This contrasts with observations in cell lysates, where D-luciferin is often the superior substrate, suggesting that substrate access plays a significant role in live-cell performance acs.orgnih.gov.

Analysis of Initial Rate and Sustained Emission Profiles

The kinetics of bioluminescence emission, including the initial rate and sustained profile, are crucial performance indicators. While some aminoluciferins exhibit a rapid burst of light followed by a decay, consistent with product inhibition, others like CycLuc2 and this compound can show a sustained or even increasing photon flux over several minutes nih.gov. The decay observed with some synthetic luciferins is thought to be more pronounced than with D-luciferin, possibly due to their respective products being more potent inhibitors nih.gov. However, specific detailed kinetic profiles directly comparing this compound's initial rate and sustained emission against D-luciferin were not extensively detailed for this compound specifically in the search results, though the general behavior of aminoluciferins was discussed.

Impact of Substrate Concentration on Photon Flux in Assays

The concentration of the substrate significantly impacts the observed photon flux in bioluminescence assays. In live cells, most alkylated aminoluciferins, including this compound, can yield higher flux than D-luciferin when assayed at concentrations below 30 µM acs.orgnih.govacs.org. At higher concentrations (250 µM), the emission from this compound can be comparable to or exceed that of D-luciferin acs.orgnih.govacs.org. This indicates that this compound can be effective across a range of substrate concentrations in cellular contexts. For instance, in live CHO cells expressing CG6178, peak emission with CycLuc2 occurred at approximately 0.625 mM, with a slight decrease thereafter consistent with substrate inhibition nih.gov. While this specific data is for CycLuc2, it illustrates the concentration-dependent nature of photon flux with cyclic aminoluciferins.

Comparative Performance with Other Synthetic Aminoluciferins

This compound is part of a panel of synthetic aminoluciferins developed to improve upon the properties of D-luciferin. Comparisons with other synthetic analogs highlight its specific advantages and characteristics.

Characterization of Emission Wavelengths and Red-Shifted Properties

Synthetic aminoluciferins, including this compound, often exhibit red-shifted bioluminescence emission wavelengths compared to D-luciferin. Peak bioluminescence emission for aminoluciferins has been reported to range from 594 to 642 nm acs.org. While CycLuc6 yielded strongly red-shifted bioluminescence at 636 nm, CycLuc10 showed an even more red-shifted peak at 642 nm acs.org. The bioluminescence wavelength is primarily influenced by the photophysical properties of the luciferin (B1168401), with bioluminescence generally red-shifted by 50-75 nm from the substrate fluorescence acs.org. Specific peak emission wavelengths for this compound were not explicitly stated in the search results, but its inclusion in a group of aminoluciferins with red-shifted properties suggests it likely emits at longer wavelengths than D-luciferin.

Factors Influencing Substrate Access and Cellular Permeability in Live Biological Systems

A critical factor influencing the performance of luciferin analogs in live biological systems is their ability to access the intracellular luciferase. This compound, along with CycLuc2, has been preferred over other analogs like CycLuc7, presumably due to higher cell permeability nih.gov. In live cells, substrate access is considered a primary factor limiting the performance of luciferins acs.orgnih.gov. The synthetic luciferin CycLuc1, for instance, performs better than D-luciferin in live mice imaging, primarily due to improved access to intracellular luciferase rather than solely a red-shift in emission nih.gov. This highlights the importance of cellular permeability for the efficacy of synthetic luciferins like this compound in live biological contexts.

| Compound Name | PubChem CID |

| This compound | Not found |

| D-Luciferin | 92934 uni.lufishersci.sethegoodscentscompany.com or 7023066 fishersci.se or 71299756 (Potassium Salt) swisslumix.com or 2733762 (Sodium Salt) cenmed.com or 5459882 thegoodscentscompany.com |

| CycLuc2 | Not found |

| CycLuc7 | Not found |

| CycLuc10 | Not found |

| CycLuc1 | Not found |

| 6′-aminoluciferin | 40429037 invivochem.cnnih.gov |

| CycLuc3 | Not found |

| CycLuc4 | Not found |

| CycLuc6 | Not found |

| AkaLumine-HCl | Not found |

| 6′-MeNHLH2 | Not found |

| 6′-Me2NLH2 | Not found |

| CycLuc11 | Not found |

Interactive Data Table: Comparative Bioluminescence in Live Cells (High Concentration)

| Substrate | Relative Emission vs D-Luciferin (250 µM) |

| D-Luciferin | Equal or exceeded by others |

| CycLuc1 | Equal or exceeds D-Luciferin |

| CycLuc10 | Equal or exceeds D-Luciferin |

| This compound | Equal or exceeds D-Luciferin |

Based on findings in live WT luciferase-expressing CHO cells at 250 µM substrate concentration. acs.orgnih.govacs.org

Interactive Data Table: Comparative Bioluminescence in Live Cells (Low Concentration)

| Substrate | Relative Emission vs D-Luciferin (<30 µM) |

| D-Luciferin | Lower than most alkylated aminoluciferins |

| Alkylated aminoluciferins (including this compound) | Higher than D-Luciferin |

Based on findings in live WT luciferase-expressing CHO cells at concentrations below 30 µM.

Computational and Theoretical Approaches in Cycluc12 Research

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular modeling and docking simulations are widely used to investigate the binding of small molecules, such as CycLuc12, to target proteins like firefly luciferase nih.govnih.gov. These studies aim to predict the preferred orientation and conformation of this compound within the enzyme's active site and to estimate the binding affinity. By simulating the interaction at an atomic level, researchers can gain a deeper understanding of the non-covalent forces (e.g., hydrogen bonding, van der Waals interactions, electrostatic interactions) that govern the formation of the enzyme-substrate complex. This information is vital for elucidating the catalytic mechanism and for identifying key residues in the enzyme that are critical for substrate recognition and turnover. Molecular docking studies involving luciferin (B1168401) analogs and luciferase mutants have been reported, providing insights into how structural modifications in the substrate or mutations in the enzyme affect binding and bioluminescence properties acs.org.

Derivation of Structure-Activity Relationships (SAR) for this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how variations in chemical structure influence biological activity nih.gov. In the context of this compound research, SAR involves synthesizing or designing a series of analogs with systematic modifications to the this compound scaffold and then evaluating their activity with firefly luciferase (e.g., measuring bioluminescence intensity or enzyme kinetics). Computational methods complement experimental SAR by allowing for the prediction of activity based on molecular descriptors and structural features. This can help prioritize which analogs to synthesize and test, accelerating the discovery of compounds with desired properties, such as altered emission wavelengths or improved catalytic efficiency ucl.ac.uk. Initial SAR studies have been conducted on amino-luciferin analogues, including those in the CycLuc series, to explore the impact of structural changes on bioluminescence ucl.ac.uk.

Machine Learning and Artificial Intelligence-Driven Molecular Design Strategies

Machine learning (ML) and artificial intelligence (AI) techniques are increasingly applied in molecular design to explore chemical space, predict molecular properties, and optimize the design of novel compounds blogspot.comfrontiersin.orgresearchgate.net. These methods can learn complex relationships between molecular structure and properties from existing data, enabling the generation of new molecular structures with predicted desirable characteristics. In the realm of luciferin research, ML/AI can be employed to design this compound analogs with enhanced bioluminescent properties, such as red-shifted emission for improved tissue penetration in in vivo imaging acs.org.

Application of Gaussian Process Regression for Property Prediction

Gaussian Process Regression (GPR) is a non-parametric, kernel-based probabilistic model often used for regression tasks, particularly when dealing with limited datasets apmonitor.comvisualstudiomagazine.com. A key advantage of GPR is its ability to provide a measure of uncertainty associated with its predictions, which is valuable in molecular design for assessing the reliability of predicted properties for novel compounds apmonitor.comgregorygundersen.comcam.ac.uk. In the context of this compound analog design, GPR can be trained on experimental or computationally derived data of known luciferin analogs and their properties (e.g., emission wavelength, quantum yield, enzyme kinetics) to build predictive models. These models can then be used to estimate the properties of newly designed this compound analogs before they are synthesized and tested experimentally acs.org. A study has demonstrated the use of Gaussian process regression as a prediction model for molecular properties in the design of D-luciferin analogues with near-infrared fluorescence acs.org.

Utilization of Graph-Based Genetic Algorithms for Analog Optimization

Genetic Algorithms (GAs) are evolutionary computation techniques inspired by natural selection, used for optimization and search problems fiveable.me. Graph-Based Genetic Algorithms (GB-GAs) represent molecules as graphs, allowing for the application of genetic operators (like crossover and mutation) directly on the molecular structure representation researchgate.netrsc.orgresearchgate.net. This approach facilitates the exploration of chemical space and the generation of novel molecular structures. In the design of this compound analogs, GB-GAs can be employed to optimize specific properties by iteratively generating and evaluating populations of molecular graphs representing potential analogs acs.org. The fitness function in the GA would be based on the predicted or calculated desirable properties (e.g., using a GPR model), guiding the evolution towards analogs with improved characteristics. A study has utilized a graph-based genetic algorithm in conjunction with Gaussian process regression for the design of D-luciferin analogues targeting near-infrared fluorescence acs.org. This approach involved introducing mutation probability control in the GB-GA to enhance optimization and speed up convergence acs.org.

Q & A

Q. What ethical guidelines apply to in vivo studies using this compound for longitudinal imaging?

- Methodological Answer : Adhere to institutional animal care protocols (IACUC) for dosing frequency and humane endpoints. Report animal strain, age, and housing conditions per Analytical Chemistry standards. For transparency, pre-register study designs on platforms like Open Science Framework and include raw imaging data in supplementary materials .

顶级期刊编辑手把手带你发论文之二问卷调查数据报告怎么写01:09

Q. How should researchers structure a manuscript to highlight this compound’s novel mechanism amid conflicting prior literature?

- Methodological Answer : Use the Discussing Findings framework: (1) Contrast results with prior studies, noting methodological differences (e.g., assay sensitivity); (2) Propose a revised mechanistic model using kinetic data; (3) Cite seminal works to contextualize findings. Follow Reviews in Analytical Chemistry guidelines for structuring discussions to emphasize novelty while addressing contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.